(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-13(15-9-5-6-10-16(15)17)18-21(19,20)12-11-14-7-3-2-4-8-14/h2-13,18H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJWXIGZCCKUNI-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1Br)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H18BrN1O2S
- Molecular Weight : 367.29 g/mol
This sulfonamide derivative features a bromophenyl group and an ethylene sulfonamide moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Pro-inflammatory Pathways :
- Electrophilic Activity :
- Activation of Nrf2 Pathway :
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has been observed to induce apoptosis in human cancer cells through the activation of caspase pathways, although further studies are required to elucidate its efficacy and mechanism in vivo .
Study 1: Inhibition of NF-κB Pathway
A study conducted by Enzinger et al. (2019) explored various electrophilic compounds, including this compound, demonstrating their ability to inhibit the NF-κB pathway effectively. The results indicated a dose-dependent reduction in NF-κB activity, correlating with decreased expression levels of inflammatory markers such as TNF-alpha and IL-6 .
Study 2: Anticancer Potential
Another study investigated the anticancer properties of the compound against breast cancer cell lines. The findings revealed that treatment with varying concentrations resulted in significant cell death and reduced proliferation rates compared to control groups. The study highlighted the potential for developing this compound as a therapeutic agent in oncology .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The target compound’s bromophenyl group introduces significant steric hindrance and electron-withdrawing effects compared to the non-halogenated substituents in 4a and 4b.
- Both 4a and 4b lack bromine, relying instead on phenyl or diphenyl groups for structural diversity. This difference likely impacts solubility (bromine increases lipophilicity) and reactivity in cross-coupling reactions.
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data
Key Observations :
- The absence of bromine in 4a and 4b simplifies their aromatic NMR signals compared to the target compound, where bromine’s deshielding effect would split peaks.
- Both 4a and 4b exhibit strong S=O stretching vibrations (~1150–1160 cm⁻¹) and conjugated C=C stretches (~1630–1645 cm⁻¹), consistent with the target compound’s expected IR profile.
Functional Implications
- Stability : Bromine’s electron-withdrawing nature could reduce the target compound’s thermal stability compared to 4a and 4b , which lack halogen substituents.
- Applications : While 4a and 4b are explored as intermediates in catalysis or polymer chemistry , the target compound’s bromophenyl group suggests utility in medicinal chemistry (e.g., kinase inhibition) or as a halogenated probe in mechanistic studies.
Q & A
Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s bioactivity?
- Methodology : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl in ) and test against a target enzyme. Use IC₅₀ values and molecular dynamics simulations to correlate substituent effects (e.g., steric bulk, electronic effects) with activity. Apply multivariate regression to identify critical pharmacophoric features .
Tables for Key Data
Q. Table 1. Synthetic and Characterization Data for Analogous Sulfonamides
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR Key Peaks (δ, ppm) | HRMS [M+H]+ (m/z) | Source |
|---|---|---|---|---|---|
| (E)-6c () | 48 | 138–140 | 6.71 (d, J=15.3 Hz), 7.49 | 355.9702 | |
| N-Ethyl-N-(2-methoxyphenyl) | N/A | N/A | N/A | N/A |
Q. Table 2. Crystallographic Parameters from Structural Studies
| Compound (Evidence) | Space Group | Bond Length (S–N, Å) | R-factor | Refinement Software |
|---|---|---|---|---|
| N-(2-Bromophenyl) derivative | P 1 | 1.632 | 0.042 | SHELXL-2018 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
